molecular formula C19H18N4O7 B117586 Futalosine CAS No. 210644-32-9

Futalosine

カタログ番号: B117586
CAS番号: 210644-32-9
分子量: 414.4 g/mol
InChIキー: VEDWXCWBMDQNCV-SCFUHWHPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Futalosine is a nucleoside derivative that plays a crucial role in the biosynthesis of menaquinone, also known as vitamin K2, in certain bacteria. This compound is part of the this compound pathway, an alternative route for menaquinone biosynthesis that is distinct from the classical pathway. The this compound pathway is found in a variety of bacteria, including some pathogens, and is essential for their survival and growth .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of futalosine involves several enzymatic steps. The pathway begins with chorismate, which is converted into this compound through a series of reactions catalyzed by enzymes encoded by the mqn genes. The key steps include the conversion of chorismate to aminodeoxythis compound, followed by the transformation into dehypoxanthinyl this compound .

Industrial Production Methods: the enzymes involved in its biosynthesis can be expressed in recombinant bacterial systems to produce this compound in larger quantities for research purposes .

科学的研究の応用

Antibiotic Development

The futalosine pathway is a promising target for developing new antibiotics, particularly against specific bacterial pathogens such as Helicobacter pylori and Chlamydia trachomatis.

  • Targeting Specific Bacteria : The enzymes involved in the this compound pathway are crucial for menaquinone biosynthesis, which is essential for the respiration of various prokaryotic organisms. Since this pathway is limited to certain bacteria, it presents an opportunity to develop antibiotics that specifically inhibit these pathogens without affecting beneficial gut microbiota .
  • Case Study: Helicobacter pylori : Research has shown that inhibiting the this compound pathway can effectively reduce the growth of H. pylori, a major cause of gastritis and gastric cancer. The crystal structure of methylthioadenosine nucleosidase (MTAN), an enzyme in this pathway, has been elucidated, providing a structural basis for designing inhibitors that target this enzyme .
  • Inhibitors : Recent studies have identified compounds such as tirandamycins A and B as specific inhibitors of the this compound pathway. These tetramic acid antibiotics have shown potential in inhibiting bacterial growth by targeting key steps in the biosynthetic process .

Metabolic Pathway Insights

This compound plays a critical role in understanding bacterial metabolism, particularly concerning menaquinone biosynthesis.

  • Menaquinone Biosynthesis : Menaquinone serves as an electron carrier in the electron transport chain required for respiration in many pathogenic bacteria. The this compound pathway is one of the routes through which bacteria synthesize this vital compound .
  • Diversity of Pathways : Studies indicate that different bacteria utilize modified versions of the this compound pathway, suggesting evolutionary adaptations to their environments. For instance, Campylobacter jejuni utilizes 6-amino-6-deoxythis compound instead of this compound, highlighting the versatility of this metabolic route .

Implications for Chlamydia Research

Recent investigations into Chlamydia trachomatis have revealed that this obligate intracellular bacterium also possesses the this compound pathway for menaquinone synthesis.

  • Functional Characterization : Mass spectrometry analyses confirmed that menaquinone-7 (MK-7) is synthesized via the this compound pathway in C. trachomatis. Inhibitors targeting this pathway significantly reduced chlamydial inclusion numbers and size, demonstrating its potential as a therapeutic target .

Comparative Analysis of Pathways

The following table summarizes key aspects of the this compound pathway across different bacterial species:

Bacterial SpeciesPathway TypeKey Enzymes InvolvedPotential Applications
Helicobacter pyloriThis compound PathwayMethylthioadenosine NucleosidaseAntibiotic development
Campylobacter jejuniModified this compound6-Amino-6-deoxythis compound HydrolaseUnderstanding metabolic adaptations
Chlamydia trachomatisThis compound PathwayMqnA, MqnBTarget for anti-chlamydial therapy

作用機序

The mechanism of action of futalosine involves its conversion into menaquinone through the this compound pathway. The pathway includes several enzymatic steps, each catalyzed by specific enzymes. This compound is first hydrolyzed to dehypoxanthinyl this compound by this compound hydrolase. This intermediate then undergoes a radical cyclization to form cyclic dehypoxanthinyl this compound, which is further processed to produce menaquinone . The enzymes involved in this pathway are potential targets for developing narrow-spectrum antibiotics .

類似化合物との比較

Futalosine is unique in its role in the alternative menaquinone biosynthesis pathway. Similar compounds include:

These compounds are distinct from this compound in that they act as inhibitors of the pathway rather than intermediates. The uniqueness of this compound lies in its specific role as a biosynthetic intermediate in the this compound pathway, which is not found in the classical menaquinone biosynthesis pathway .

生物活性

Futalosine is a compound involved in the biosynthesis of menaquinone (vitamin K2) through a unique pathway identified in various bacterial species, particularly in actinomycetes and some pathogenic bacteria. This article delves into the biological activity of this compound, focusing on its enzymatic interactions, inhibition mechanisms, and implications for therapeutic development.

Overview of the this compound Pathway

The this compound pathway is a critical metabolic route for menaquinone biosynthesis in certain bacteria. In this pathway, this compound undergoes several enzymatic transformations to produce menaquinone, which is essential for electron transport and cellular respiration. The key enzymes involved include:

  • This compound Hydrolase (MqnB) : Catalyzes the hydrolysis of this compound.
  • Aminothis compound Hydrolase (MTAN) : Converts 6-amino-6-deoxythis compound to dehypoxanthinylthis compound.

Recent studies have highlighted the versatility of these enzymes and their potential as targets for antibiotic development.

Enzymatic Assays

Research has demonstrated that this compound exhibits low enzymatic activity when tested with various substrates. For example, a study found that at a concentration of 150 μM, this compound's activity was only 2% compared to other substrates, indicating its limited direct enzymatic role in certain metabolic processes .

Table 1: Enzymatic Activity of this compound

SubstrateActivity (%)
This compound2
6-Amino-6-deoxythis compoundComparable to known substrates
MethylthioadenosineSignificant activity observed

Case Study: Chlamydia trachomatis

In a significant case study involving Chlamydia trachomatis, researchers explored the effects of this compound pathway inhibitors on bacterial viability. The study revealed that treatment with docosahexaenoic acid (DHA), an inhibitor of the this compound pathway, reduced chlamydial inclusion size and number in HeLa cells. Notably, supplementation with menaquinone-7 (MK-7) nanoparticles rescued these effects, underscoring the this compound pathway's role in chlamydial survival .

Inhibition Mechanisms

Inhibitors targeting the this compound pathway have emerged as promising candidates for antibiotic development. Several compounds have been identified that specifically inhibit key enzymes within this pathway:

  • Tirandamycins A and B : These tetramic acid antibiotics have been shown to inhibit the this compound pathway effectively.
  • BuT-DADMe-ImmA : A transition state analog that inhibits 6-amino-6-deoxythis compound N-ribosylhydrolase.

Table 2: Inhibitors of the this compound Pathway

InhibitorTarget EnzymeEfficacy
Tirandamycins A and BThis compound Hydrolase (MqnB)Effective
BuT-DADMe-ImmAAminothis compound Hydrolase (MTAN)High efficacy
Docosahexaenoic Acid (DHA)Menaquinone biosynthesisModerate efficacy

Implications for Therapeutic Development

The identification of the this compound pathway as a target for antibiotic therapy presents new avenues for treating bacterial infections, particularly those caused by C. trachomatis and other pathogens relying on menaquinone for survival. The ability to inhibit this pathway could lead to novel treatments that disrupt bacterial metabolism without affecting human cells.

特性

IUPAC Name

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWXCWBMDQNCV-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438759
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210644-32-9
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Futalosine
Reactant of Route 2
Futalosine
Reactant of Route 3
Reactant of Route 3
Futalosine
Reactant of Route 4
Futalosine
Reactant of Route 5
Futalosine
Reactant of Route 6
Futalosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。